molecular formula C16H22O11 B15076824 [(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate

[(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate

Cat. No.: B15076824
M. Wt: 390.34 g/mol
InChI Key: LPTITAGPBXDDGR-KHXRNHLQSA-N
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Description

[(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate is a chemical compound that belongs to the class of esters. It is structurally characterized by the presence of multiple acetoxy groups attached to an oxane ring. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate typically involves the acetylation of a precursor molecule, such as a sugar derivative. The reaction is usually carried out in the presence of acetic anhydride and a catalyst like pyridine. The reaction conditions often include maintaining a temperature range of 0-5°C to control the rate of acetylation and prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Transesterification: Alcohols, acid or base catalysts.

    Reduction: Lithium aluminum hydride, dry ether.

Major Products Formed

    Hydrolysis: Acetic acid, alcohol.

    Transesterification: New ester, alcohol.

    Reduction: Alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate involves its interaction with specific enzymes and receptors in biological systems. The acetoxy groups facilitate its binding to active sites, leading to the inhibition or activation of various biochemical pathways . The molecular targets include enzymes involved in carbohydrate metabolism and acetylation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate is unique due to its multiple acetoxy groups, which enhance its reactivity and make it suitable for a wide range of applications. Its structure allows for specific interactions with enzymes and receptors, making it valuable in biochemical research and industrial processes .

Properties

Molecular Formula

C16H22O11

Molecular Weight

390.34 g/mol

IUPAC Name

[(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12?,13-,14?,15?,16?/m0/s1

InChI Key

LPTITAGPBXDDGR-KHXRNHLQSA-N

Isomeric SMILES

CC(=O)OCC1[C@@H](C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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